molecular formula C8H5ClN2O4S B047511 4-(Aminosulfonyl)-5-chlorophthalimide CAS No. 3861-99-2

4-(Aminosulfonyl)-5-chlorophthalimide

Cat. No.: B047511
CAS No.: 3861-99-2
M. Wt: 260.65 g/mol
InChI Key: BSWMHSXPIVWLJR-UHFFFAOYSA-N
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Description

4-(Aminosulfonyl)-5-chlorophthalimide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties

Mechanism of Action

Target of Action

The primary targets of 4-(Aminosulfonyl)-5-chlorophthalimide are Carbonic Anhydrase 1 and 2 . These enzymes play a crucial role in maintaining the pH balance in the body by catalyzing the reversible hydration of carbon dioxide.

Mode of Action

The compound interacts with its targets, Carbonic Anhydrase 1 and 2, by binding to their active sites . This interaction inhibits the activity of these enzymes, leading to changes in the pH balance within the body.

Pharmacokinetics

Similar compounds have been shown to be absorbed and distributed throughout the body, metabolized in the liver, and excreted via the kidneys

Preparation Methods

The synthesis of 4-(Aminosulfonyl)-5-chlorophthalimide typically involves multiple steps. One common method includes the reaction of 5-chlorophthalic anhydride with sulfamic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4-(Aminosulfonyl)-5-chlorophthalimide undergoes various types of chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(Aminosulfonyl)-5-chlorophthalimide has several applications in scientific research:

Comparison with Similar Compounds

4-(Aminosulfonyl)-5-chlorophthalimide can be compared with other sulfonamide derivatives, such as:

The uniqueness of this compound lies in its specific structure, which may confer distinct biological activities and chemical reactivity compared to other sulfonamides.

Properties

IUPAC Name

6-chloro-1,3-dioxoisoindole-5-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O4S/c9-5-1-3-4(8(13)11-7(3)12)2-6(5)16(10,14)15/h1-2H,(H2,10,14,15)(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSWMHSXPIVWLJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1S(=O)(=O)N)Cl)C(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50191932
Record name 5-Isoindolinesulfonamide, 6-chloro-1,3-dioxo-
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Molecular Weight

260.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3861-99-2
Record name 6-Chloro-2,3-dihydro-1,3-dioxo-1H-isoindole-5-sulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3861-99-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Isoindolinesulfonamide, 6-chloro-1,3-dioxo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003861992
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Isoindolinesulfonamide, 6-chloro-1,3-dioxo-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloro-2,3-dihydro-1,3-dioxo-1H-isoindole-5-sulphonamide
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